N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Description

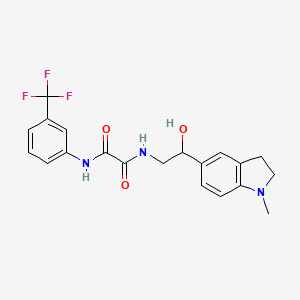

N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide (CAS: 2034411-09-9) is an oxalamide derivative with a molecular formula of C₂₀H₁₈F₃N₃O₃ and a molecular weight of 405.4 g/mol . Its structure features:

- An N1-substituted 2-hydroxy-2-(1-methylindolin-5-yl)ethyl group, incorporating an indole moiety with a methyl substituent at the 1-position.

- An N2-substituted 3-(trifluoromethyl)phenyl group, contributing lipophilicity and electronic effects via the trifluoromethyl (-CF₃) group.

- A central oxalamide scaffold (-NHC(=O)C(=O)NH-), which is common in bioactive molecules due to its hydrogen-bonding capacity .

The compound’s SMILES representation is Cn1ccc2cc(C(O)CNC(=O)C(=O)Nc3cccc(C(F)(F)F)c3)ccc21, highlighting its stereoelectronic features .

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3N3O3/c1-26-8-7-12-9-13(5-6-16(12)26)17(27)11-24-18(28)19(29)25-15-4-2-3-14(10-15)20(21,22)23/h2-6,9-10,17,27H,7-8,11H2,1H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLGEDOTUVMGPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a synthetic organic compound belonging to the oxalamide class. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is , with a molecular weight of approximately 423.392 g/mol. The structure features a hydroxylated ethyl chain and an indoline moiety, which contribute to its unique reactivity and potential interactions with biological targets.

The compound's biological activity can be attributed to its ability to interact with various enzymes and receptors. The presence of hydroxyl and amide functional groups allows it to act as a hydrogen bond donor or acceptor, facilitating binding to target sites. This interaction may modulate several biological pathways, including:

- Enzyme Inhibition : The compound has shown promise in inhibiting key enzymes involved in metabolic pathways.

- Receptor Modulation : Its structural features suggest potential interactions with specific receptors, influencing cellular signaling.

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy in various assays:

- Alpha-Amylase Inhibition : The compound exhibited significant alpha-amylase inhibitory activity, with an IC50 value of 4.58 µM, compared to the standard acarbose (IC50 = 1.58 µM). Percent inhibitions at varying concentrations (500 µM to 31.25 µM) were recorded as follows:

- Antidiabetic Activity : In PTP-1B assays, the compound showed superior antidiabetic activity with percent inhibitions of:

- Antioxidant Activity : Additional studies assessed the compound's ability to scavenge free radicals using the DPPH assay, further supporting its therapeutic potential .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the indoline and phenyl moieties can significantly impact biological activity:

| Compound Variant | Structural Features | IC50 (µM) | Biological Activity |

|---|---|---|---|

| Original Compound | Hydroxylated indoline + trifluoromethyl phenyl | 4.58 | Alpha-amylase inhibition |

| Variant A | Methyl substitution on indoline | X.X | Reduced activity |

| Variant B | Altered phenyl group | Y.Y | Enhanced receptor binding |

These findings indicate that specific structural features are crucial for maintaining or enhancing biological efficacy.

Case Study 1: Antidiabetic Efficacy

A study involving diabetic rat models demonstrated that N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide significantly reduced blood glucose levels compared to control groups receiving standard treatments . The mechanism was attributed to enhanced insulin sensitivity and increased glucose uptake in peripheral tissues.

Case Study 2: Antimycobacterial Activity

In another investigation, the compound was evaluated for antimycobacterial activity against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) was determined using established protocols, revealing promising results that suggest potential use in tuberculosis treatment .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Functional Comparisons

Oxalamides are a versatile class of compounds with diverse pharmacological and agrochemical activities. Below is a comparative analysis of the target compound with structurally similar analogs:

Table 1: Comparison of Key Oxalamide Derivatives

Key Observations

Substituent Effects on Bioactivity: The indole moiety in the target compound may enhance binding to aromatic receptors or enzymes, similar to indole-containing pharmaceuticals. In contrast, S336 (with pyridine and methoxy groups) acts as a potent umami taste receptor agonist, suggesting substituent-dependent receptor specificity . The trifluoromethyl group in the target compound and N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide improves metabolic stability and membrane permeability compared to non-fluorinated analogs .

This implies that the target compound could be optimized for similar applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.